molecular formula C16H16N2O6S B4730461 2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID

2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID

Cat. No.: B4730461
M. Wt: 364.4 g/mol
InChI Key: VMXKQZSXWSPEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an anilinosulfonyl group and an oxoethoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps. One common method includes the reaction of aniline derivatives with sulfonyl chlorides to form the anilinosulfonyl group. This intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethoxyacetic acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-oxo-2-[4-(phenylsulfamoyl)anilino]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c19-15(10-24-11-16(20)21)17-12-6-8-14(9-7-12)25(22,23)18-13-4-2-1-3-5-13/h1-9,18H,10-11H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXKQZSXWSPEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 5
2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.